molecular formula C13H14BrNO4S B2603828 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 1448035-53-7

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No.: B2603828
CAS No.: 1448035-53-7
M. Wt: 360.22
InChI Key: OFMMPODDMQTOSO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for the addition of reagents, and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include furanones or other oxygenated derivatives.

    Reduction Reactions: Products include amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing furan or sulfonamide functionalities.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the furan ring.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are sensitive to sulfonamide groups. The furan ring can also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
  • 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Uniqueness

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a furan ring and a benzenesulfonamide group. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The hydroxyl group on the propyl chain also provides additional sites for chemical modification, making it a versatile compound for further functionalization.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMMPODDMQTOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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